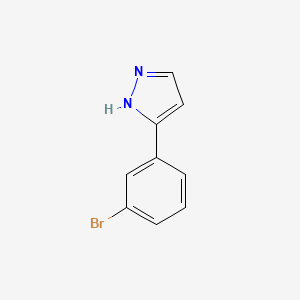

3-(3-Bromophenyl)-1H-pyrazole

Description

Significance of Nitrogen-Containing Heterocycles in Modern Chemical Science

Nitrogen-containing heterocyclic compounds are fundamental to numerous areas of chemical and biological science. Their structural diversity and ability to participate in various chemical interactions make them indispensable in fields ranging from medicinal chemistry to materials science. These compounds are integral to the structure of many natural products, including alkaloids, vitamins, and hormones. In the realm of pharmaceuticals, it is estimated that approximately 60% of all small-molecule drugs contain a nitrogen-based heterocycle. This prevalence is due to their ability to form stable complexes and interact with biological targets through mechanisms like hydrogen bonding.

The compact and functionally adaptable nature of these heterocycles, with carbon atoms providing stability and nitrogen atoms contributing to electron density and reactivity, makes them ideal for designing novel materials and therapeutic agents. Their applications are extensive, encompassing pharmaceuticals, agrochemicals, dyes, and polymers.

Historical Context and Evolution of Pyrazole (B372694) Chemistry in Academic and Industrial Applications

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. Shortly after, in 1889, the first synthesis of pyrazole was achieved by Buchner. A classical and well-known method for pyrazole synthesis, the Knorr pyrazole synthesis, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. This foundational reaction, first reported in 1883, has been refined and adapted over the decades, showcasing the enduring importance of this synthetic route.

Initially, research into pyrazoles was primarily of academic interest. However, their diverse chemical reactivity and wide range of biological activities soon led to their exploration in various industrial applications. Pyrazole derivatives have found significant use in the agrochemical industry as herbicides, insecticides, and fungicides. Furthermore, their application in the manufacturing of dyes and plastics, such as pyrazolone (B3327878) dyes, highlights their industrial versatility.

Overview of Pyrazole Derivatives as Privileged Scaffolds in Contemporary Research

In modern research, pyrazole and its derivatives are considered "privileged scaffolds". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The structural versatility of the pyrazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

The broad spectrum of pharmacological activities exhibited by pyrazole derivatives includes anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. This has led to the development of numerous pyrazole-containing drugs for treating a variety of diseases. The ongoing research into pyrazole derivatives continues to uncover new applications and solidify their importance in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXIZHZQPRBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933716 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-65-1, 948294-12-0 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 948294-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3 3 Bromophenyl 1h Pyrazole

The synthesis of 3-(3-Bromophenyl)-1H-pyrazole can be achieved through various synthetic routes common in pyrazole (B372694) chemistry. One notable method involves a transition-metal-free synthesis using calcium carbide as the acetylide source, which proceeds via a Current time information in New York, NY, US.acs.org-sigmatropic rearrangement. rsc.org Another general approach is the cyclocondensation reaction between a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound, a variation of the classic Knorr synthesis.

More specifically, derivatives of this compound have been synthesized for various research purposes. For example, the radiosynthesized derivative [¹⁸F]Anle138b, which is 5-(3-Bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] Current time information in New York, NY, US.nih.govdioxol-5-yl)-1H-pyrazole, was prepared in a one-pot, three-step process. mdpi.com This synthesis involved the condensation of 6-[¹⁸F]fluoropiperonal with tosylhydrazide, followed by a 1,3-cycloaddition with 3'-bromophenylacetylene. mdpi.com

Computational and Theoretical Studies on 3 3 Bromophenyl 1h Pyrazole and Pyrazole Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to pyrazole (B372694) derivatives to predict their geometries, electronic properties, and reactivity. nih.govderpharmachemica.com

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable conformation (the lowest energy state on the potential energy surface). sci-hub.seresearchgate.net For 3-(3-Bromophenyl)-1H-pyrazole, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum possible energy. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. nih.govderpharmachemica.com

Table 1: Representative Optimized Geometric Parameters for Pyrazole Derivatives (DFT/B3LYP)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.30 Å |

| Bond Length | N-N | ~1.35 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-N-N | ~105-112° |

| Bond Angle | N-N-C | ~105-112° |

Note: The values are generalized from DFT studies on related pyrazole structures and serve as illustrative examples.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating the electrophilic character. ajchem-a.comrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com DFT calculations for pyrazole derivatives show that the HOMO is often localized on the phenyl ring and the pyrazole system, while the LUMO can be distributed across the entire molecule. nih.govscience.gov The energy gap for pyrazole-based compounds typically falls in the range of 3-7 eV, depending on the specific substituents and the computational method used. researchgate.netnih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole System

| Parameter | Energy (eV) |

| HOMO Energy | -5.9 to -6.5 eV |

| LUMO Energy | -2.2 to -2.8 eV |

| HOMO-LUMO Gap (ΔE) | 3.1 to 3.8 eV |

Note: These are representative values from DFT studies on substituted pyrazoles. nih.govnih.gov

In pyrazole derivatives, NBO analysis often reveals significant delocalization of electron density between the pyrazole ring and its substituents. nih.govresearchgate.net For a molecule like this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen atoms of the pyrazole ring to the antibonding orbitals (π*) of the phenyl ring, and vice versa. These charge transfer interactions are fundamental to the molecule's electronic structure and reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. derpharmachemica.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). mdpi.com

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). mdpi.com

Green: Regions of neutral potential.

For pyrazole derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms of the pyrazole ring, identifying them as primary sites for hydrogen bonding and coordination. nih.govresearchgate.netmdpi.com The regions around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, exhibit positive potential (blue), marking them as potential hydrogen bond donor sites. mdpi.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein or enzyme (receptor). asianjpr.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

Docking studies with pyrazole derivatives have been conducted against various biological targets, including enzymes and proteins involved in cancer, bacterial infections, and diabetes. nih.govasianjpr.comnih.gov For a compound like this compound, a docking simulation would involve placing it into the active site of a target protein to find the most stable binding pose.

The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a stronger and more stable interaction. asianjpr.com The analysis also reveals the specific non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Halogen Bonds: The bromine atom in this compound could potentially form halogen bonds with electron-donating residues in the active site.

For example, docking studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives with DNA gyrase revealed that the pyrazole and bromophenyl rings form key π-cation and other interactions with amino acid residues like ARG84, contributing to the inhibitory activity. nih.gov Similarly, other pyrazole derivatives have shown strong binding affinities to targets like RET protein tyrosine kinase, with calculated binding energies as low as -74.58 kcal/mol. asianjpr.com

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative with a Protein Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Pyrazole Derivative | DNA Gyrase | -8.5 | ARG84, GLY85 | Hydrogen Bonds, π-Cation |

| Pyrazole Derivative | RET Tyrosine Kinase | -9.2 | LYS645, GLU660 | Hydrophobic, H-Bonds |

Note: This table presents illustrative data generalized from docking studies on various bromophenyl-pyrazole analogs. asianjpr.comnih.gov

Structure-Based Drug Design Principlestandfonline.com

Structure-based drug design (SBDD) for pyrazole-containing compounds, including analogues of this compound, leverages the three-dimensional structure of biological targets to design and optimize potent and selective inhibitors. This rational approach relies on understanding the specific molecular interactions between the ligand and the receptor's binding site. nih.govarabjchem.org Key principles in the SBDD of pyrazole derivatives include pharmacophore mapping and molecular docking simulations. researchgate.net

Pharmacophore Mapping: This process identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For pyrazole analogues, the pyrazole ring itself is a crucial scaffold. ijrpr.com The positions and nature of substituents, such as the bromophenyl group at position 3, are critical for modulating target affinity and selectivity. ijrpr.com For instance, studies have shown that the tautomeric forms of the pyrazole ring can play a key role in interactions within an enzyme's active site. frontiersin.org The bromine atom on the phenyl ring can participate in halogen bonding or occupy a hydrophobic pocket, significantly influencing the binding orientation and affinity.

Molecular Docking: Docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. arabjchem.orgresearchgate.net For pyrazole derivatives, docking studies have been instrumental in elucidating binding modes with various enzymes and receptors. nih.gov These simulations help to rationalize the structure-activity relationship (SAR) by visualizing how subtle changes in the ligand's structure, such as the position of the bromine atom (ortho, meta, or para), affect key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the binding pocket. ijrpr.comfrontiersin.org For example, docking studies on pyrazole-fused curcumin (B1669340) analogues identified that the compounds occupy the colchicine (B1669291) binding pocket of tubulin, explaining their cytotoxic effects. acs.org Similarly, in the design of rhinovirus replication inhibitors, molecular docking revealed the specific pharmacophoric elements of pyrazole derivatives interacting with residues of the drug-binding pocket. nih.gov

The strategic application of these SBDD principles allows for the iterative optimization of lead compounds. By modifying the pyrazole scaffold with different substituents, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties, accelerating the discovery of novel therapeutics. researchgate.netijrpr.com

Quantitative Structure-Activity Relationship (QSAR) Modelingresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For pyrazole systems, including bromophenyl pyrazole analogues, QSAR studies serve as a powerful predictive tool. researchgate.net They help in understanding the structural features required for a specific pharmacological response, thereby guiding the design of new, more potent compounds before their synthesis and biological testing. tandfonline.comnih.gov

The fundamental premise of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. tandfonline.com A typical QSAR study involves a dataset of compounds with known biological activities (e.g., IC50 values), the calculation of molecular descriptors for each compound, and the development of a mathematical model that links these descriptors to the activity. tandfonline.comnih.gov Various statistical methods are employed to build these models, with Partial Least Squares (PLS) and Stepwise Multiple Linear Regression (SW-MLR) being common choices for pyrazole derivatives. nih.govacs.org The reliability and predictive power of the generated models are rigorously assessed through internal and external validation techniques. tandfonline.comnih.gov

Predictive Models for Biological Activity

Predictive QSAR models for pyrazole derivatives have been successfully developed for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition. tandfonline.comnih.govnih.gov These models are typically represented by a linear or non-linear equation that quantifies the contribution of various molecular descriptors to the biological endpoint, often expressed as the negative logarithm of the IC50 or EC50 value (pIC50). tandfonline.comnih.gov

For example, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors have yielded statistically significant models. nih.govacs.org A study using stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS) regression generated models with high correlation coefficients, indicating a strong relationship between the selected descriptors and the inhibitory activity. nih.gov The robustness of these models is confirmed through validation metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (pred_r²). tandfonline.com A QSAR model is generally considered predictive if q² > 0.6 and pred_r² > 0.5. tandfonline.com

The table below summarizes findings from various QSAR studies on pyrazole derivatives, illustrating the statistical quality of the predictive models developed.

| Pyrazole Series | Target/Activity | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Prediction) | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Anticancer | MLR | 0.8059 | 0.7621 | 0.7861 | tandfonline.com |

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase Inhibition | SW-MLR | 0.85 | 0.78 | 0.82 | nih.gov |

| Pyrazole-4-carboxamide derivatives | Aurora A Kinase Inhibition | PLS | 0.7669 | 0.6933 | ~0.62 | tandfonline.com |

| Pyrazole derivatives | Acetylcholinesterase Inhibition | GA-MLR | - | - | - | shd-pub.org.rs |

| Thiazolyl-pyrazole derivatives | EGFR Inhibition | G-QSAR / KNN-MFA | - | - | - | nih.gov |

r²: Coefficient of determination; q²: Cross-validated correlation coefficient (LOO); pred_r²: Predictive r² for the external test set; MLR: Multiple Linear Regression; PLS: Partial Least Squares; SW-MLR: Stepwise Multiple Linear Regression; GA-MLR: Genetic Algorithm-based MLR; G-QSAR: Group-based QSAR; KNN-MFA: k-Nearest Neighbor Molecular Field Analysis. Data for some models was not fully available.

These models not only predict the activity of new, unsynthesized compounds but also provide insights into the mechanism of action by highlighting which structural properties are most influential. nih.govacs.org

Descriptors for Bromophenyl Pyrazole Analogues

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they encode the physicochemical and structural information of the molecules. For bromophenyl pyrazole analogues, a variety of descriptors have been employed to capture the essence of their chemical nature and its influence on biological activity. frontiersin.orgnih.gov These can be broadly categorized into electronic, steric, topological, and quantum-chemical descriptors.

Topological and Connectivity Indices: These descriptors describe the atomic connectivity and branching of a molecule. Indices like the Kier & Hall chi connectivity indices are used to quantify molecular size, shape, and complexity. jst.go.jp Adjacency and distance matrix descriptors have also been shown to be highly influential in models for EGFR kinase inhibitors, indicating the importance of the relative arrangement of atoms. nih.govacs.org

Electronic Descriptors: These relate to the electronic properties of the molecule. The presence of the bromine atom on the phenyl ring significantly impacts the electronic distribution. Descriptors such as partial atomic charges (e.g., from the PEOE method) and dipole moment are frequently used. nih.govimist.ma The BCUT (Burden, CAS, University of Texas) descriptors, which relate atomic properties like partial charges to the molecular topology, have proven valuable. For example, the BCUT_PEOE_2 descriptor, which uses PEOE partial charges, showed a high correlation with the EGFR inhibitory activity of pyrazole derivatives. nih.gov

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide precise electronic information. imist.ma Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.mardd.edu.iq The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap often implies higher reactivity. nih.govimist.ma For a series of pyrazole derivatives studied as corrosion inhibitors, the HOMO-LUMO gap showed a satisfactory correlation with their inhibitory effectiveness. imist.ma

The table below lists some of the key descriptors used in QSAR studies of pyrazole analogues and their general significance.

| Descriptor Class | Specific Descriptor Example | Significance / Information Encoded | Reference |

| Topological | Adjacency/Distance Matrix Descriptors | Encodes atom connectivity and intramolecular distances. | nih.govacs.org |

| Topological | T_T_Cl_1 | Number of double bonds separated from a chlorine atom by one single bond. | tandfonline.com |

| Electronic | BCUT_PEOE_2 | Relates atomic partial charges to molecular topology; influential in EGFR inhibition. | nih.gov |

| Thermodynamic | LogP | Describes the lipophilicity/hydrophobicity of the molecule, affecting membrane permeability. | ajchem-b.com |

| Quantum-Chemical | HOMO Energy (E-HOMO) | Relates to the electron-donating ability of a molecule. | imist.ma |

| Quantum-Chemical | LUMO Energy (E-LUMO) | Relates to the electron-accepting ability of a molecule. | imist.ma |

| Quantum-Chemical | HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and molecular stability. | nih.govimist.ma |

| Steric/Geometrical | Molecular Weight (MW) | Represents the overall size of the molecule. | ajchem-b.com |

The successful application of these descriptors in QSAR models for bromophenyl pyrazoles and related systems underscores the importance of a multi-faceted approach, combining electronic, steric, and topological features to accurately predict biological activity and guide rational drug design. frontiersin.orgjst.go.jp

Applications of 3 3 Bromophenyl 1h Pyrazole in Advanced Materials and Catalysis

Role in Material Science

The incorporation of 3-(3-bromophenyl)-1H-pyrazole into material science is primarily due to its distinct chemical properties that can impart enhanced durability and performance to various materials. chemimpex.com The presence of the bromophenyl group, in particular, offers a site for further functionalization, allowing for the fine-tuning of material properties.

Development of Polymers and Coatings

In the realm of polymer chemistry, pyrazole (B372694) derivatives have been effectively utilized as blocking agents for isocyanates, a key component in the synthesis of polyurethanes. nih.gov This blocking process is crucial for controlling the curing of prepolymers, especially when exposed to moisture. Research has demonstrated the use of 3-(4-bromo-phenyl)-1H-pyrazole, a positional isomer of the subject compound, to block toluene (B28343) diisocyanate (TDI). researchgate.net The resulting blocked adduct can be de-blocked at a specific temperature to regenerate the isocyanate, which then reacts with polyols to form polyurethanes. researchgate.net This controlled reaction is advantageous for applications such as leather-like materials, adhesives, and insoles. researchgate.net

The process of blocking and deblocking diisocyanates like TDI with brominated phenyl-pyrazoles allows for operational simplicity and reduces the hazards associated with handling free isocyanates. researchgate.net The thermal behavior of these blocked adducts is a critical factor, with studies showing deblocking temperatures around 240 °C for adducts formed with 3-(4-bromophenyl)-1H-pyrazole. researchgate.net This characteristic allows for the formulation of one-component polyurethane systems that are stable at ambient temperatures and cure only upon heating, making them suitable for various industrial coating applications.

| Feature | Description |

| Role of Pyrazole | Acts as a blocking agent for isocyanates (e.g., TDI). |

| Key Reaction | Reversible blocking and deblocking of isocyanate groups. |

| Advantage | Enhances operational safety and allows for controlled curing of polyurethanes. |

| Applications | Adhesives, coatings, leather-like materials. |

Semiconductor Material Research

The field of organic semiconductors has seen growing interest in heterocyclic compounds, and pyrazole derivatives have been identified as promising candidates. beilstein-journals.org These materials are being explored for their potential use in various electronic devices. The electron-rich nature of the pyrazole ring makes it a good candidate for hole transport materials in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

While specific research on the semiconductor properties of this compound is emerging, the broader class of pyrazole-based compounds has been investigated for these applications. For instance, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) has been used as a p-type dopant for organic semiconductors, demonstrating the potential of pyrazole complexes in tuning the conductivity of materials used in solid-state dye-sensitized solar cells. kaust.edu.sa The ability to functionalize the pyrazole ring, as with the 3-bromophenyl group, offers a pathway to modify the electronic properties and optimize them for semiconductor applications.

Optoelectronic Properties

The photophysical properties of pyrazole derivatives make them attractive for optoelectronic applications. researchgate.netmdpi.com These compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.orgnih.gov The fluorescence emission of pyrazole-based molecules can be tuned by the introduction of different substituents. For example, new 6-CF3-1H-pyrazolo[3,4-b]quinolines with phenyl groups attached to the pyrazole core have been synthesized and shown to exhibit fluorescence due to photoinduced charge transfer processes. researchgate.netmdpi.com

These compounds have been employed as emitters in OLED devices, producing deep bluish-green light. researchgate.netmdpi.com The performance of such devices, including brightness and current efficiency, is influenced by the molecular structure of the pyrazole derivative. researchgate.netmdpi.com The presence of a heavy atom like bromine in this compound could potentially influence its photophysical properties, such as promoting intersystem crossing, which could be exploited in the design of phosphorescent materials for OLEDs.

| Property | Relevance to Optoelectronics |

| Fluorescence | Potential for use as emitters in OLEDs and as fluorescent probes. |

| Charge Transfer | Photoinduced charge transfer can be harnessed for light emission. |

| Tunability | Substituents on the pyrazole and phenyl rings allow for the modification of emission color and efficiency. |

Catalytic Applications of Pyrazole-Based Ligands

Pyrazole and its derivatives are well-regarded as excellent chelating agents for transition metals. researchgate.net This ability to form stable complexes is central to their application in catalysis.

Metal Complexation with this compound Ligands

The pyrazole ring offers multiple coordination modes, acting as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. researchgate.net This versatility allows for the synthesis of a wide array of metal complexes with diverse structures and properties. The nitrogen atoms of the pyrazole ring are effective donor sites for a variety of transition metals, including but not limited to cadmium, copper, and iron. nih.gov

The introduction of a trifluoromethyl group onto pyrazole-based ligands has been shown to modulate the electronic and steric properties of the resulting metal complexes, which in turn affects their acidity, stability, and reactivity. chemrxiv.org Similarly, the 3-bromophenyl substituent in this compound can influence the electronic properties of the ligand and the resulting metal complex. Iron(III) complexes with N-phenylpyrazole-based ligands have been synthesized and studied, indicating the feasibility of forming stable complexes with ligands of this type. mdpi.com The synthesis of such complexes often involves a copper-catalyzed N-arylation to prepare the ligand, followed by orthometalation and transmetalation to form the final iron complex. mdpi.com

Pyrazole-Catalyzed Organic Reactions

Metal complexes derived from pyrazole ligands have shown significant promise in catalyzing various organic reactions. Protic pyrazole complexes, in particular, have been investigated for their catalytic activity, where the N-H group of the pyrazole can play a role in the catalytic cycle. nih.gov

Electrocatalysis

The pyrazole scaffold, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms, has been a subject of interest in the field of catalysis due to its versatile coordination chemistry. nih.gov Protic pyrazoles (those with an N-H group) can act as proton-responsive ligands, participating in metal-ligand cooperative transformations that are crucial for catalytic cycles. nih.gov The coordination of a pyrazole to a metal center enhances the acidity of its N-H proton, facilitating deprotonation and altering the electronic properties of the complex. nih.gov

In the realm of electrocatalysis, pyrazole-based ligands have been incorporated into transition metal complexes to create molecular catalysts for important reactions like the hydrogen evolution reaction (HER). For instance, tripod-containing pyrazolylborate ligands, such as tris(3,5-dimethylpyrazolyl)borate, have been used to synthesize copper(II), nickel(II), and iron(III) complexes. nih.govrsc.org When loaded onto a glassy carbon electrode, these complexes have demonstrated catalytic activity for hydrogen generation in alkaline solutions. nih.govrsc.org The functional pyrazolyl nitrogen atoms of the ligand are considered key to the electrocatalytic stability and activity of these complexes. rsc.org Specifically, a copper complex in this system, [TpMeMeCuCl(H₂O)], required a low overpotential of 120 mV to achieve a current density of 10 mA cm⁻², a performance metric comparable to that of commercial Pt/C catalysts under similar conditions. nih.govrsc.org

While these findings highlight the potential of the pyrazole core in designing effective electrocatalysts, specific research detailing the electrocatalytic applications of this compound itself is not extensively documented in the current scientific literature. The influence of the 3-bromophenyl substituent on the electronic properties and catalytic activity of a pyrazole-based complex remains an area for future investigation.

Agricultural Chemistry Applications

The this compound scaffold is a key structural motif investigated in agricultural chemistry for the development of new crop protection agents. chemimpex.com Its derivatives have been synthesized and evaluated for a range of bioactivities, including herbicidal, fungicidal, and insecticidal properties. The presence of the bromophenyl group and the pyrazole core allows for diverse chemical modifications to optimize potency and selectivity. chemimpex.com

Herbicidal Properties

Derivatives of this compound have been explored as potential herbicides, particularly within the class of synthetic auxins. Picolinic acid herbicides are a significant class of synthetic auxins, and research has focused on creating novel analogues by incorporating substituted pyrazole rings into their structure. nih.gov

In one study, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were synthesized and tested for herbicidal activity. Among them was a compound featuring the 3-bromophenyl pyrazole moiety: 4-Amino-6-(5-(3-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid (Compound S160). nih.gov The herbicidal activity of this compound was assessed through root growth inhibition assays against several weed species.

The study of structure-activity relationships (SAR) revealed that the position of the substituent on the phenyl ring of the pyrazole fragment significantly influences herbicidal activity. It was observed that compounds with substitutions at the 2- and 4-positions of the phenyl ring generally possessed superior inhibitory activity compared to those with substitutions at the 3-position, such as in Compound S160. nih.gov Despite this, Compound S160 still demonstrated notable activity. At a concentration of 500 µM, it caused a 70.0% inhibition of root growth in Abutilon theophrasti (Velvetleaf) and a 79.2% inhibition in Brassica napus (Rapeseed). nih.gov

| Weed Species | Scientific Name | Concentration (µM) | Root Growth Inhibition (%) |

|---|---|---|---|

| Velvetleaf | Abutilon theophrasti | 500 | 70.0 |

| Rapeseed | Brassica napus | 500 | 79.2 |

| Barnyard grass | Echinochloa crusgalli | 500 | 31.0 |

These findings indicate that while the 3-bromophenyl substitution may not be optimal for this specific class of picolinic acid herbicides, the scaffold still serves as a viable backbone for developing compounds with significant herbicidal effects. nih.gov

Fungicidal Properties

The pyrazole ring is a well-established pharmacophore in the design of modern fungicides. researchgate.net Research into pyrazole derivatives has yielded compounds with significant activity against a wide range of plant pathogenic fungi.

A study investigating the biological activity of a novel β-ketoenol-pyrazole derivative, (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one, evaluated its in vitro antifungal properties. This compound, which incorporates the 3-bromophenyl moiety, was tested against the fungal strain Fusarium oxysporum f. sp. albedinis, a pathogen that causes Bayoud disease in date palms. The derivative demonstrated moderate antifungal activity, achieving an inhibition percentage of 46%. researchgate.net

While this specific result points to the potential of this class of compounds, broader research has shown that various pyrazole derivatives exhibit strong fungicidal action by, for example, inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. sioc-journal.cn The development of new pyrazole-based fungicides is an active area of research aimed at overcoming resistance to existing treatments. researchgate.netnih.gov

Insecticidal Activity

The 3-bromophenyl-1H-pyrazole structure is a crucial component in the development of modern insecticides. More specifically, the "3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole" scaffold, which is built upon a brominated pyrazole, is present in several commercial insecticides, including chlorantraniliprole (B1668704) and cyantraniliprole. nih.gov These compounds act as ryanodine (B192298) receptor modulators, disrupting calcium regulation in insects and leading to paralysis and death. mdpi.com

Building on this successful scaffold, researchers have synthesized and tested numerous diacylhydrazine derivatives containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole moiety. In one such study, these new compounds were evaluated for their insecticidal activity against two significant lepidopteran pests: the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). nih.gov

The results indicated that several derivatives possessed good insecticidal activities. For example, at a concentration of 100 mg/L, compound 10g (where the variable substituent was a phenyl group) showed 75.8% mortality against H. armigera and 85.3% mortality against P. xylostella. Compound 10h (with a 4-fluorophenyl group) was even more potent, exhibiting 86.2% mortality against H. armigera and 94.7% against P. xylostella. These activities were significantly higher than the commercial insecticide tebufenozide (B1682728) under the same conditions. nih.gov

| Compound | Substituent (R) | Mortality (%) vs. H. armigera | Mortality (%) vs. P. xylostella |

|---|---|---|---|

| 10g | Phenyl | 75.8 | 85.3 |

| 10h | 4-Fluorophenyl | 86.2 | 94.7 |

| 10x | 4-Fluorophenyl (with linker variation) | 88.6 | 95.2 |

| Tebufenozide (Control) | 65.4 | 70.3 |

The structure-activity relationship analysis from this research revealed that aromatic substituents, particularly those with electron-withdrawing groups like fluorine, tended to enhance insecticidal activity. Conversely, the introduction of heterocyclic rings like pyridine (B92270) or pyrazole as the R-group generally led to a decrease in efficacy. nih.gov This highlights the importance of the 3-bromophenyl-pyrazole core in designing potent next-generation insecticides.

Future Directions and Emerging Research Avenues for 3 3 Bromophenyl 1h Pyrazole

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues to be a primary focus for researchers. nih.govresearchgate.net Traditional methods for pyrazole synthesis often require harsh reaction conditions and can lead to a mixture of products, necessitating complex purification steps. benthamdirect.com Future research will likely concentrate on the development of novel catalytic systems and one-pot multicomponent reactions to streamline the synthesis of compounds like 3-(3-Bromophenyl)-1H-pyrazole. nih.gov

Key areas of development include:

Catalysis: The use of nanocatalysts is an emerging area in organic synthesis, offering advantages such as high surface area, mild reaction conditions, and recyclability. taylorfrancis.com The application of nanoparticles in the synthesis of pyrazole derivatives has already shown promise in increasing reaction efficiency. researchgate.net

Flow Chemistry: The implementation of flow reactors for reactions such as the lithiation of pyrazoles can lead to the development of efficient strategies for creating functionalized building blocks. researchgate.net

Regioselectivity: Achieving high regioselectivity in the synthesis of polysubstituted pyrazoles is a significant challenge. nih.gov New methods, such as the one-pot treatment of terminal alkynes with aromatic aldehydes and hydrazines, are being developed to produce 1,3-disubstituted pyrazoles with high regioselectivity. nih.gov

These advancements will not only make the synthesis of this compound and its derivatives more economical and environmentally friendly but also facilitate the creation of a diverse library of compounds for further research.

Exploration of New Biological Targets and Therapeutic Areas for Pyrazole-Based Compounds

Pyrazole derivatives are known for their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. eurasianjournals.comnih.govresearchgate.netmdpi.com The compound this compound serves as a valuable scaffold for the development of new therapeutic agents. chemimpex.com

Future research in this area will likely focus on:

New Therapeutic Targets: Pyrazole derivatives have shown potential as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net The this compound scaffold can be modified to design potent and selective inhibitors for these and other emerging biological targets.

Broadening Therapeutic Applications: The diverse biological activities of pyrazoles suggest their potential in treating a wide range of diseases. eurasianjournals.commdpi.com For instance, their anti-inflammatory properties could be harnessed for autoimmune disorders, while their antimicrobial effects could be vital in combating drug-resistant pathogens. researchgate.netmdpi.com

Drug Discovery and Development: The creation of novel pyrazole derivatives and their screening against various cancer cell lines and other disease models will continue to be a significant area of research. nih.govnih.govkaust.edu.sa Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these compounds. nih.gov

The exploration of new biological targets and therapeutic areas for pyrazole-based compounds holds the promise of delivering novel and effective treatments for a multitude of human ailments.

Integration of Advanced Computational Techniques in Rational Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to identify and optimize lead compounds. eurasianjournals.comeurasianjournals.com For pyrazole derivatives, computational methods are being used to elucidate their structural and functional properties, predict their biological activities, and design novel therapeutics with enhanced efficacy and safety profiles. eurasianjournals.comeurasianjournals.com

The integration of advanced computational techniques will likely involve:

Molecular Modeling: Techniques such as homology modeling and molecular docking enable the prediction of how pyrazole derivatives bind to their biological targets. eurasianjournals.com This information is crucial for the rational design of more potent and selective inhibitors.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and properties of pyrazole derivatives, which can help in understanding their reactivity and interactions with biological macromolecules. eurasianjournals.comeurasianjournals.com

Molecular Dynamics Simulations: These simulations allow researchers to study the dynamic behavior of pyrazole derivatives and their complexes with biological targets, providing a more realistic picture of their interactions. eurasianjournals.comeurasianjournals.com

Machine Learning and AI: The use of machine learning algorithms to analyze large datasets of chemical structures and biological activities can accelerate the discovery of new pyrazole derivatives with desired therapeutic properties. eurasianjournals.com

The continued development and application of these computational tools will undoubtedly play a pivotal role in the future of drug discovery based on the this compound scaffold.

Green Chemistry Approaches and Sustainable Synthesis of Pyrazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other chemical products to minimize their environmental impact. acs.org For pyrazole derivatives, there is a growing interest in developing eco-friendly and sustainable synthetic methods. nih.govresearchgate.net

Future research in this area will emphasize:

Green Solvents: The use of environmentally benign solvents, such as water, is a key aspect of green chemistry. acs.org

Solvent-Free Reactions: Conducting reactions without the use of solvents can significantly reduce waste and energy consumption. tandfonline.com

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is crucial for sustainable chemical processes. nih.govresearchgate.net

Energy Efficiency: The use of alternative energy sources, such as microwaves and ultrasonic irradiation, can lead to faster reaction times and reduced energy consumption. researchgate.netbenthamdirect.com

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmental protection and resource conservation.

Applications in Supramolecular Chemistry and Nanomaterial Development

The pyrazole ring, with its ability to participate in hydrogen bonding, is a versatile building block in supramolecular chemistry. nih.govcsic.es This has led to the development of a variety of supramolecular structures, including dimers, trimers, and catemers. nih.govresearchgate.net Furthermore, pyrazole derivatives are finding applications in the development of novel nanomaterials. researchgate.net

Emerging research in this field includes:

Supramolecular Assemblies: The design and synthesis of new supramolecular structures based on this compound could lead to materials with novel properties and applications in areas such as sensing, catalysis, and molecular recognition.

Nanoparticles for Drug Delivery: Pyrazole-based nanoparticles and dendrimers are being investigated as potential drug delivery systems. nih.govnih.gov These nanomaterials could improve the solubility and bioavailability of drugs and enable targeted delivery to specific cells or tissues.

Polymer Chemistry: Pyrazole-based compounds are also being used in polymer chemistry, for example, as photoiniferters in RAFT polymerization. mdpi.com

The unique properties of this compound make it a promising candidate for the development of advanced materials with a wide range of applications in supramolecular chemistry and nanotechnology.

Q & A

Q. What experimental designs mitigate batch-to-batch variability in biological assays for this compound compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.